molecular formula C9H5F2N B6159005 1,3-difluoroisoquinoline CAS No. 703-58-2

1,3-difluoroisoquinoline

Cat. No.: B6159005
CAS No.: 703-58-2
M. Wt: 165.14 g/mol
InChI Key: YUUGFARVOSOCLZ-UHFFFAOYSA-N
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Description

1,3-Difluoroisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are known for their presence in naturally occurring alkaloids and their significant roles in pharmaceuticals, agricultural chemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoroisoquinoline can be synthesized through several methods. One common approach involves the direct fluorination of isoquinoline derivatives. For instance, the synthesis of this compound can be achieved by reacting 1,3-dihydroxyisoquinoline with cyanuric fluoride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of reaction conditions, such as temperature and pressure, to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoroisoquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms in this compound can be replaced by nucleophiles under appropriate conditions.

    Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, where electrophiles attack the aromatic ring.

    Oxidation and Reduction: this compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as potassium fluoride or other nucleophiles can be used.

    Electrophilic Substitution: Common electrophiles include halogens and nitro groups.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can produce different functionalized derivatives .

Scientific Research Applications

1,3-Difluoroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-difluoroisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to biological targets, leading to increased biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-Fluoroisoquinoline: A mono-fluorinated derivative with different reactivity and applications.

    3-Fluoroisoquinoline: Another mono-fluorinated derivative with distinct properties.

    1,3-Dichloroisoquinoline: A chlorinated analogue with different chemical behavior.

Uniqueness

1,3-Difluoroisoquinoline is unique due to the presence of two fluorine atoms at specific positions on the isoquinoline ring. This dual fluorination can significantly alter the compound’s electronic properties, reactivity, and biological activity compared to its mono-fluorinated or chlorinated counterparts .

Properties

CAS No.

703-58-2

Molecular Formula

C9H5F2N

Molecular Weight

165.14 g/mol

IUPAC Name

1,3-difluoroisoquinoline

InChI

InChI=1S/C9H5F2N/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H

InChI Key

YUUGFARVOSOCLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2F)F

Purity

95

Origin of Product

United States

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